molecular formula C14H15F3N2 B1387720 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole CAS No. 959236-45-4

3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole

Cat. No.: B1387720
CAS No.: 959236-45-4
M. Wt: 268.28 g/mol
InChI Key: NNQXIGNKCSZMDB-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a piperidine ring attached to an indole core, with a trifluoromethyl group at the 5-position of the indole ring. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the piperidine ring and the trifluoromethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final product is usually purified through column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of flow chemistry allows for better control over reaction parameters and scalability. Additionally, industrial processes may employ automated systems for monitoring and controlling reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted indole derivatives.

Scientific Research Applications

3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-4-yl)-5-(trifluoromethyl)benzene
  • 3-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine
  • 3-(Piperidin-4-yl)-5-(trifluoromethyl)thiophene

Uniqueness

Compared to similar compounds, 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole stands out due to its indole core, which imparts unique electronic and steric properties. The indole ring system is known for its biological activity and ability to interact with various biological targets, making this compound particularly valuable in medicinal chemistry and drug discovery.

Properties

IUPAC Name

3-piperidin-4-yl-5-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2/c15-14(16,17)10-1-2-13-11(7-10)12(8-19-13)9-3-5-18-6-4-9/h1-2,7-9,18-19H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQXIGNKCSZMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652942
Record name 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-45-4
Record name 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole
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3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole
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3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole

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